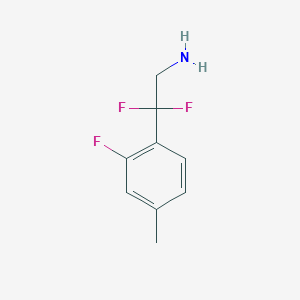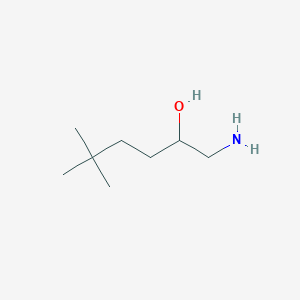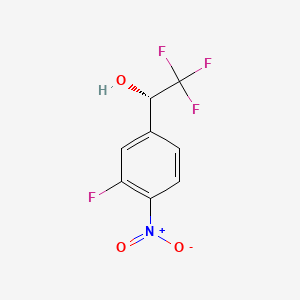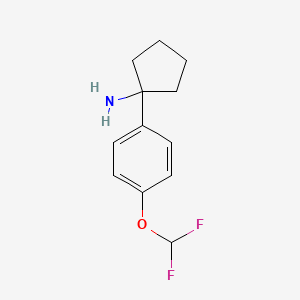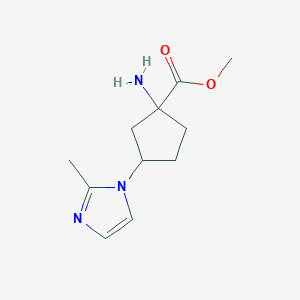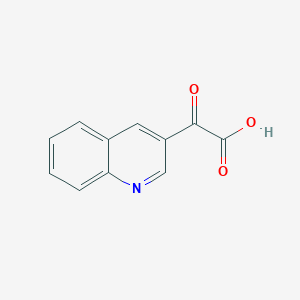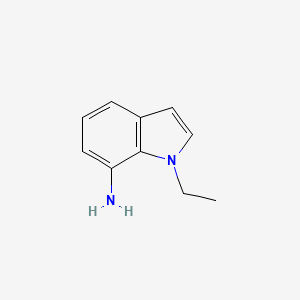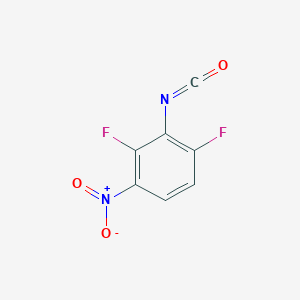![molecular formula C12H23NO4S B15309823 Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)
Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate is a compound with the molecular formula C12H23NO4S. It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl (BOC) group, and a sulfanyl group attached to a propanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate typically involves the protection of amino acids using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound often involve the use of di-tert-butyl dicarbonate and a suitable base to protect the amino group. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The BOC group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: The BOC group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Applications De Recherche Scientifique
Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Peptide Synthesis: Used as a protecting group for amino acids in peptide synthesis.
Drug Development: Employed in the synthesis of pharmaceutical intermediates.
Bioconjugation: Utilized in the modification of biomolecules for various applications.
Mécanisme D'action
The mechanism of action of tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate involves the protection of amino groups through the formation of a stable BOC-protected intermediate. The BOC group is acid-labile and can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxy)carbonyl]amino}methyl)phenylpropanoic acid
- Tert-butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate
Uniqueness
Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other BOC-protected compounds. This makes it particularly useful in specific synthetic applications where the sulfanyl group can be further modified.
Propriétés
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)16-9(14)8(7-18)13-10(15)17-12(4,5)6/h8,18H,7H2,1-6H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVFXLRGWYCEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CS)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
